molecular formula C23H22ClN5O2 B3002309 N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1105213-48-6

N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B3002309
CAS No.: 1105213-48-6
M. Wt: 435.91
InChI Key: SFKVUJVXEUMBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a piperidine core substituted with both a 4-carbamoylphenyl carboxamide group and a 6-(4-chlorophenyl)pyridazine moiety, a structure known to confer significant bioactivity. Compounds with pyridazine and carboxamide functional groups are of high interest in medicinal chemistry and chemical biology. Research into analogous structures has shown potential for various biological activities, including enzyme inhibition. For instance, related pyridazinecarboxamide derivatives have been investigated as potent inhibitors of human carbonic anhydrase isoforms, which are important therapeutic targets for conditions like glaucoma, cerebral ischemia, and certain cancers . Similarly, piperidine-carboxamide compounds have been explored for their activity against biological targets such as the NaV1.8 sodium channel, which is relevant in pain research . The presence of the 4-chlorophenyl group may enhance binding affinity and cellular permeability, a feature observed in other agrochemical and pharmaceutical agents . This product is provided for non-human research applications only. It is intended for use by qualified scientists in laboratory settings for purposes such as hit-to-lead optimization, target validation, and mechanism-of-action studies. Researchers are responsible for verifying the specific applicability of this compound for their intended experiments.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c24-18-7-3-15(4-8-18)20-11-12-21(28-27-20)29-13-1-2-17(14-29)23(31)26-19-9-5-16(6-10-19)22(25)30/h3-12,17H,1-2,13-14H2,(H2,25,30)(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKVUJVXEUMBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a condensation reaction with a suitable hydrazine derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction.

    Formation of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving piperidine derivatives and pyridazine moieties. The synthesis typically involves:

  • Formation of the piperidine ring : Using appropriate amine precursors.
  • Substitution reactions : Introducing the chlorophenyl and carbamoyl groups via nucleophilic aromatic substitution.
  • Characterization : Techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide exhibits a range of biological activities that are crucial for its application in pharmacology:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of piperidine-3-carboxamide have shown promising results in inducing senescence in melanoma cells, demonstrating effective antiproliferative activity (IC50 values) in vitro. The structure-activity relationship (SAR) indicates that modifications to the piperidine ring can enhance its efficacy against cancer cells .

Antifungal Properties

The compound has also been evaluated for antifungal activity. Research indicates that related compounds exhibit moderate antifungal effects against various phytopathogenic fungi, suggesting that N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide may possess similar properties .

Cardiovascular Applications

Some derivatives of piperidine compounds have been studied for their cardioprotective effects. The structural features of N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide could potentially lead to similar cardiovascular benefits, warranting further investigation into its pharmacodynamics and therapeutic mechanisms .

Case Studies and Research Findings

Several case studies illustrate the compound's applications:

Case Study 1: Anticancer Efficacy

A focused library of N-aroylpiperidine derivatives was screened for their ability to induce senescence in melanoma cells. The lead compound demonstrated significant activity with an EC50 value indicating effective senescence induction without substantial cytotoxicity to normal cells .

Case Study 2: Antifungal Screening

In vitro assays were conducted on synthesized derivatives against pathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Compounds showed over 50% inhibition at specific concentrations, indicating potential for agricultural applications .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 6-(4-chlorophenyl)pyridazine; N-(4-carbamoylphenyl) ~C₂₃H₂₁ClN₆O₂ ~455 Combines chlorophenyl (lipophilic) and carbamoyl (H-bond donor/acceptor) groups
N-(4-carbamoylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide 6-methoxypyridazine; N-(4-carbamoylphenyl) C₁₈H₂₁N₅O₃ 355.4 Methoxy group increases polarity; reduced steric bulk vs. chlorophenyl
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide 6-(4-chlorophenyl)pyridazine; N-(6-methoxypyrimidin-4-yl) C₂₁H₂₁ClN₆O₂ 424.9 Pyrimidine substituent may enhance π-π stacking; higher molecular weight
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Piperazine; trifluoromethylphenyl; ethanone backbone Not provided Not provided Piperazine ring increases flexibility; CF₃ group enhances metabolic stability
(2,4-Dichlorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone 2,4-dichlorophenyl; pyridazine-piperazine-methanone Not provided Not provided Dichlorophenyl increases lipophilicity; methanone replaces carboxamide

Inferred Structure-Activity Relationships (SAR)

  • Pyridazine Modifications : Substitution at pyridazine position 6 with aryl groups (e.g., 4-chlorophenyl) correlates with enhanced target engagement in kinase inhibitors .
  • Carbamoylphenyl Role: The N-(4-carbamoylphenyl) group may act as a hydrogen-bond donor/acceptor, mimicking natural substrates in enzymatic targets .
  • Chlorine Positioning : Para-substitution on phenyl rings (vs. ortho/meta in ) optimizes steric compatibility and electronic effects .

Biological Activity

N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several distinct structural components that contribute to its biological activity:

  • Piperidine Ring : A six-membered ring containing nitrogen, known for its versatility in drug design.
  • Pyridazine Moiety : A five-membered ring containing two nitrogen atoms, which influences the compound's interaction with biological targets.
  • Carbamoyl and Chlorophenyl Groups : These functional groups enhance the compound's solubility and binding affinity to various receptors.
PropertyValue
Molecular FormulaC23H22ClN5O2
Molecular Weight435.9 g/mol
CAS Number1105231-98-8

The biological activity of N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : The compound can bind to specific receptors, altering their activity and triggering downstream signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative properties against various cancer cell lines. For instance, studies have demonstrated that it can inhibit cell proliferation by interfering with tubulin dynamics, similar to other known tubulin inhibitors.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent.

Case Studies and Research Findings

  • Antiproliferative Effects : A study on related piperidine derivatives highlighted their ability to inhibit tumor growth in vitro, with IC50 values indicating effective concentrations against prostate cancer cell lines .
  • Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and urease, showing promising results that suggest potential applications in treating neurological disorders and gastrointestinal issues .
  • Binding Affinity : Docking studies have revealed the binding interactions of N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide with bovine serum albumin (BSA), which is crucial for understanding its pharmacokinetics .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that modifications to the piperidine and pyridazine rings can significantly affect its biological activity. For example, substituting different groups on the chlorophenyl moiety has been shown to enhance potency against specific cancer cell lines.

Q & A

Q. What are the recommended spectroscopic methods for confirming the molecular structure of N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide?

To confirm the structure, use a combination of <sup>1</sup>H/</sup>13</sup>C NMR to analyze proton and carbon environments, particularly focusing on the pyridazine and piperidine rings. High-resolution mass spectrometry (HRMS) validates the molecular formula, while FT-IR identifies functional groups like the carboxamide (C=O stretch at ~1650–1700 cm⁻¹). For crystalline samples, X-ray crystallography provides definitive stereochemical data. Ensure purity (>95%) via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

  • Catalyst selection : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of the 4-chlorophenyl-pyridazine moiety .
  • Solvent optimization : Polar aprotic solvents like DMF or toluene enhance reaction efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
  • Real-time monitoring : Use TLC or LC-MS to track intermediates and minimize side products .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution of the chlorophenyl group) impact the compound’s biological activity?

Structure-Activity Relationship (SAR) studies suggest:

  • Chlorophenyl group : Critical for target binding; replacing Cl with F (e.g., 4-fluorophenyl) reduces metabolic stability due to altered lipophilicity .
  • Piperidine-3-carboxamide : Methylation at the piperidine nitrogen enhances blood-brain barrier penetration but may reduce aqueous solubility .
  • Pyridazine ring : Introducing electron-withdrawing groups (e.g., nitro) improves enzymatic inhibition but increases cytotoxicity .
    Validate hypotheses via in vitro assays (e.g., enzyme inhibition) and computational docking (AutoDock Vina) to map binding interactions .

Q. How should researchers address discrepancies in reported biological activity across studies?

Discrepancies may arise from:

  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cell line variability : Use authenticated lines (e.g., HEK293 vs. HeLa) and report passage numbers .
  • Compound stability : Perform stability studies in DMSO or PBS (pH 7.4) to rule out degradation .
    Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Q. What computational strategies are effective for predicting the pharmacokinetic profile of this compound?

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (target: 2–4 for oral bioavailability), CYP450 metabolism, and hERG inhibition .
  • Molecular dynamics (MD) simulations : Analyze binding mode stability in lipid bilayers (GROMACS) to assess membrane permeability .
  • Metabolite identification : Employ in silico tools like Meteor (Lhasa Ltd.) to predict Phase I/II metabolites .

Methodological Design Questions

Q. How to design a robust in vivo study to evaluate this compound’s efficacy in disease models?

  • Dosing regimen : Use pharmacokinetic data (t₁/₂, Cmax) from rodent studies to determine optimal oral or IV doses .
  • Control groups : Include vehicle, positive control (e.g., existing kinase inhibitors), and dose-escalation arms .
  • Endpoint analysis : Combine biomarker quantification (ELISA) with histopathology for mechanistic insights .
  • Statistical power : Apply ANOVA with post-hoc tests (n ≥ 6/group) to ensure reproducibility .

Q. What strategies mitigate off-target effects during pharmacological profiling?

  • Selectivity panels : Screen against related targets (e.g., kinase family members) using broad-spectrum assays .
  • Proteome-wide profiling : Use thermal shift assays (CETSA) or affinity pulldown-MS to identify unintended interactors .
  • CRISPR knockouts : Validate target specificity in isogenic cell lines lacking the protein of interest .

Data Analysis & Interpretation

Q. How to resolve conflicting crystallographic data on the compound’s binding mode?

  • Refinement protocols : Re-analyze diffraction data with Phenix.refine, focusing on occupancy and B-factor adjustments .
  • Density-functional theory (DFT) : Compare computed vs. experimental electron density maps to validate ligand placement .
  • Collaborative validation : Cross-check results with independent crystallographers or public databases (PDB) .

Q. What statistical approaches are suitable for analyzing dose-response data in high-throughput screens?

  • Curve fitting : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .
  • Z-factor analysis : Ensure assay robustness (Z’ > 0.5) by comparing positive/negative controls .
  • Machine learning : Apply Random Forest models to prioritize hits based on multi-parametric data (e.g., efficacy + toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.